molecular formula C10H12Li4N5O13P3S B12370738 GTP|AS (tetralithium)

GTP|AS (tetralithium)

Cat. No.: B12370738
M. Wt: 563.1 g/mol
InChI Key: AMQXJFWJOAWCPV-HDAKQFDOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt, commonly referred to as GTP|AS (tetralithium), is a non-hydrolysable analog of guanosine triphosphate. This compound is widely used in biochemical research due to its ability to activate guanine-nucleotide-binding proteins (G proteins) and its resistance to enzymatic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

GTP|AS (tetralithium) is synthesized through a multi-step chemical process The synthesis typically involves the thiolation of guanosine triphosphate to produce guanosine 5’-O-(3-thiotriphosphate)The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of GTP|AS (tetralithium) involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

GTP|AS (tetralithium) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in complex formation with metal ions and other biomolecules .

Common Reagents and Conditions

Common reagents used in reactions involving GTP|AS (tetralithium) include various metal salts, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reactivity .

Major Products

The major products formed from reactions involving GTP|AS (tetralithium) include various thiophosphate derivatives and complexes with metal ions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .

Mechanism of Action

GTP|AS (tetralithium) exerts its effects by binding to G proteins and activating them. The compound mimics the natural substrate, guanosine triphosphate, but is resistant to hydrolysis, leading to prolonged activation of the G proteins. This activation triggers downstream signaling pathways that regulate various cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Guanosine 5’-triphosphate sodium salt
  • Guanosine 5’-diphosphate sodium salt
  • Adenosine 5’-O-(3-thiotriphosphate) tetralithium salt

Uniqueness

GTP|AS (tetralithium) is unique due to its non-hydrolysable nature, which allows for sustained activation of G proteins. This property makes it a valuable tool in biochemical research, as it provides insights into the long-term effects of G protein activation and the regulation of related signaling pathways .

Properties

Molecular Formula

C10H12Li4N5O13P3S

Molecular Weight

563.1 g/mol

IUPAC Name

tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate

InChI

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1

InChI Key

AMQXJFWJOAWCPV-HDAKQFDOSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.